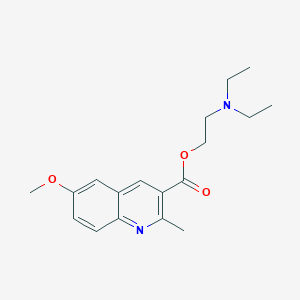![molecular formula C29H24N6O6S B11485873 3'-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11485873.png)
3'-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Spiro Compound Formation: The spiro structure is formed by the reaction of the benzothiazole derivative with a diazinane derivative under controlled conditions.
Functional Group Introduction: The nitro and methoxy groups are introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the methoxyphenyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s structural features could be exploited to design new pharmaceuticals with specific therapeutic targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 3’-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-1,2,4-triazine
- 2-(4-Methoxyphenyl)-1,3-benzothiazole
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 3’-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione lies in its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C29H24N6O6S |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
3'-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C29H24N6O6S/c1-41-20-9-6-18(7-10-20)34-26(37)29(25(36)31-27(34)38)15-17-14-19(35(39)40)8-11-22(17)33-13-12-32(16-24(29)33)28-30-21-4-2-3-5-23(21)42-28/h2-11,14,24H,12-13,15-16H2,1H3,(H,31,36,38) |
InChI Key |
ZXLRVMZOFLKKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3CN(CC5)C6=NC7=CC=CC=C7S6)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485814.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11485824.png)
![4-(3-pyridyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11485827.png)
![5'-fluoro-1'-(2-phenylethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11485828.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11485831.png)
![7-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485832.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485836.png)
![7H-[1,2,4]Triazolo[5,1-b][1,3]thiazin-7-one, 2-(2-furanyl)-5-(2-thienyl)-](/img/structure/B11485838.png)
![Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485843.png)
![3'-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485860.png)
![2-amino-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11485865.png)

![8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11485877.png)

